N-(4-chlorobenzyl)-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyridine ring, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core imidazole structure, followed by the introduction of the pyridine and oxadiazole rings through various coupling reactions. Key reagents often include chlorinated aromatic compounds, pyridine derivatives, and oxadiazole precursors. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Advanced purification techniques, such as crystallization and chromatography, would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or tool in various biological assays.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-BROMOPHENYL)METHYL]-1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE
- N-[(4-FLUOROPHENYL)METHYL]-1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE stands out due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties, such as enhanced binding affinity to certain molecular targets or improved pharmacokinetic profiles.
Properties
Molecular Formula |
C19H15ClN6O2 |
---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C19H15ClN6O2/c1-12-24-19(28-25-12)14-6-7-21-17(8-14)26-10-16(23-11-26)18(27)22-9-13-2-4-15(20)5-3-13/h2-8,10-11H,9H2,1H3,(H,22,27) |
InChI Key |
IJUTVQSZHUKDQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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